molecular formula C17H17NO3 B14809386 propyl 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}benzoate

propyl 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}benzoate

Cat. No.: B14809386
M. Wt: 283.32 g/mol
InChI Key: NQEMJXIBGAFDSR-UHFFFAOYSA-N
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Description

Propyl 4-[(4-hydroxybenzylidene)amino]benzoate is an organic compound with the molecular formula C₁₇H₁₇NO₃ It is characterized by the presence of a propyl ester group, a hydroxybenzylidene moiety, and an amino benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(4-hydroxybenzylidene)amino]benzoate typically involves the condensation reaction between 4-hydroxybenzaldehyde and propyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of propyl 4-[(4-hydroxybenzylidene)amino]benzoate may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(4-hydroxybenzylidene)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Propyl 4-[(4-hydroxybenzylidene)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the formulation of certain industrial products, including coatings and polymers.

Mechanism of Action

The mechanism of action of propyl 4-[(4-hydroxybenzylidene)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-hydroxybenzoate: Known for its use as a preservative in pharmaceuticals and cosmetics.

    Ethyl 4-[(4-hydroxybenzylidene)amino]benzoate: Similar structure but with an ethyl ester group instead of a propyl group.

    Methyl 4-[(4-hydroxybenzylidene)amino]benzoate: Similar structure but with a methyl ester group.

Uniqueness

Propyl 4-[(4-hydroxybenzylidene)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl ester group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to its ethyl and methyl counterparts.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

propyl 4-[(4-hydroxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C17H17NO3/c1-2-11-21-17(20)14-5-7-15(8-6-14)18-12-13-3-9-16(19)10-4-13/h3-10,12,19H,2,11H2,1H3

InChI Key

NQEMJXIBGAFDSR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O

Origin of Product

United States

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